BP-1-102 - 1334493-07-0

BP-1-102

Catalog Number: EVT-287734
CAS Number: 1334493-07-0
Molecular Formula: C29H27F5N2O6S
Molecular Weight: 626.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid (BP-1-102) is a synthetic small molecule belonging to the salicylic acid-based class of compounds. [, , ] It has been primarily investigated in preclinical studies for its potential anti-cancer properties. [, , , , , , , , , , , , , , , , , ] BP-1-102 functions by directly interacting with proteins and modulating specific intracellular signaling pathways. [, , , , , , , , , , , , , , , , , ]

Future Directions
  • Combination Therapies: Exploring BP-1-102's potential in combination with other anticancer agents or therapies could lead to enhanced efficacy and overcome resistance mechanisms. []
  • Mechanism of Action Refinement: While the primary mechanism of action involving STAT3 inhibition is well-established, further studies are needed to fully elucidate its interactions with other cellular targets and potential off-target effects. []
Source and Classification

BP-1-102 is classified as a small-molecule inhibitor derived from a series of salicylic acid analogs designed to bind to the SH2 domain of STAT3. Its development was aimed at creating a compound with improved bioavailability and specificity for STAT3 inhibition compared to previous analogs. The compound has been evaluated in various preclinical studies, demonstrating efficacy in inhibiting tumor growth and modulating inflammatory responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of BP-1-102 involves several key steps:

  1. Initial Benzylation: The process begins with the benzylation of p-aminosalicylic acid using benzyl bromide and potassium tert-butoxide in dimethylformamide, yielding dibenzylated derivatives.
  2. Condensation: The dibenzylated amine is then condensed with substituted benzaldehydes through reductive amination.
  3. Amide Formation: Subsequent reactions between secondary amines and carboxylic acids are facilitated by triphenylphosphine dichloride, leading to the formation of amides.
  4. Final Derivatization: The final step involves debenzylation using palladium on carbon in a methanol/tetrahydrofuran mixture to yield the target compound .
Molecular Structure Analysis

Structure and Data

BP-1-102 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with the STAT3 protein. The compound's structure includes:

  • A cyclohexylbenzyl moiety
  • A pentafluorophenyl group

These components contribute to its hydrophobic character, which is essential for binding affinity but also poses challenges regarding solubility in aqueous environments .

The molecular formula for BP-1-102 is C19_{19}H18_{18}F5_{5}N1_{1}O2_{2}, reflecting its diverse functional groups that play critical roles in its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

BP-1-102 primarily functions by inhibiting the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation. This inhibition disrupts downstream signaling pathways, including those mediated by Janus kinase 2 (JAK2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).

In vitro studies have demonstrated that treatment with BP-1-102 leads to:

  • Reduced expression of matrix metalloproteinases (MMPs)
  • Downregulation of inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor alpha (TNF-alpha) in vascular smooth muscle cells .

These effects suggest that BP-1-102 not only inhibits tumor cell proliferation but also modulates inflammatory responses.

Mechanism of Action

Process and Data

The mechanism by which BP-1-102 exerts its effects involves several key processes:

  1. Inhibition of STAT3 Activation: By binding to the SH2 domain of STAT3, BP-1-102 prevents its phosphorylation and subsequent dimerization, crucial for nuclear translocation.
  2. Regulation of Gene Expression: Inhibition of STAT3 leads to decreased transcriptional activity of genes involved in cell survival, proliferation, and inflammation.
  3. Impact on Inflammatory Pathways: The compound has been shown to attenuate the JAK/STAT3/NF-kB signaling pathway, reducing inflammatory responses in models of vascular smooth muscle cell activation .

Preclinical studies have validated these mechanisms, demonstrating significant reductions in tumor growth and inflammation markers in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BP-1-102 exhibits several notable physical and chemical properties:

  • Solubility: Limited solubility in water; modifications have been proposed to enhance solubility without compromising efficacy.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.

Data from various studies indicate that BP-1-102 has a melting point around 130°C and shows good stability when stored under recommended conditions .

Applications

Scientific Uses

BP-1-102 has potential applications across various fields:

  1. Cancer Therapy: Its primary application lies in oncology as a STAT3 inhibitor, targeting cancers where STAT3 is overactive.
  2. Inflammatory Diseases: The compound may also be beneficial in treating chronic inflammatory conditions due to its ability to modulate immune responses.
  3. Research Tool: BP-1-102 serves as a valuable tool for studying the role of STAT3 in cellular signaling pathways and disease mechanisms.
Introduction to STAT3 Signaling and BP-1-102

Role of STAT3 in Oncogenesis and Inflammatory Pathways

STAT3 (Signal Transducer and Activator of Transcription 3) is a cytoplasmic transcription factor that regulates genes governing proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), angiogenesis (VEGF), and immune evasion. Unlike transient activation in normal cells, STAT3 exhibits persistent hyperactivation in >50% of solid and hematological malignancies, including breast cancer, non-small cell lung cancer, and T-cell acute lymphoblastic leukemia (T-ALL). This constitutive activation correlates with advanced tumor stage, metastasis, and poor prognosis [3] [7] [8].

STAT3 drives oncogenesis through dual signaling paradigms:

  • Canonical Pathway: Cytokine/growth factor receptors (e.g., IL-6R, EGFR) activate JAK kinases, which phosphorylate STAT3 at tyrosine residue 705 (Y705). Phosphorylated STAT3 (pY705-STAT3) dimerizes via reciprocal SH2 domain-pTyr interactions, translocates to the nucleus, and activates target genes [3] [7].
  • Non-Canonical Pathways:
  • Mitochondrial STAT3 (mtSTAT3) phosphorylated at serine 727 (S727) regulates electron transport chain activity and reactive oxygen species (ROS) production, promoting carcinogenesis [3].
  • Unphosphorylated STAT3 (uSTAT3) cooperates with NF-κB to induce epithelial-mesenchymal transition (EMT) genes [3].

In the tumor microenvironment (TME), STAT3 hyperactivation in immune cells and cancer-associated fibroblasts (CAFs) suppresses dendritic cell maturation, cytotoxic T-cell activity, and production of immunostimulatory cytokines (e.g., IL-12, IFN-γ). Concurrently, it upregulates immunosuppressive factors (e.g., IL-10, TGF-β, PD-L1), establishing an immunosuppressive niche [3] [7].

Table 1: STAT3-Driven Cancer Hallmarks and Associated Molecular Targets

Hallmark ProcessSTAT3-Regulated Genes/FactorsPathological Impact
Proliferation/Survivalc-Myc, Cyclin D1, Bcl-xL, SurvivinEnhanced tumor growth and apoptosis resistance
AngiogenesisVEGF, HIF-1αIncreased tumor vascularization
Immune EvasionPD-L1, IL-10, TGF-βSuppressed anti-tumor immunity
MetabolismHK2, PKM2Aerobic glycolysis (Warburg effect)
MetastasisMMPs, TWIST, KLF8Invasion and distant spread

Structural and Functional Overview of BP-1-102 as a STAT3 Inhibitor

BP-1-102 (CAS 1334493-07-0) is an orally bioavailable, small-molecule STAT3 inhibitor with the chemical name 4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid. Its molecular formula is C₂₉H₂₇F₅N₂O₆S, and it has a molecular weight of 626.59 g/mol [1] [4] [9].

Mechanism of Action:BP-1-102 binds the SH2 domain of STAT3 with high affinity (Kd = 504 nM), competitively inhibiting pTyr peptide interactions. This prevents STAT3 phosphorylation (IC₅₀ = 6.8 ± 0.8 μM), dimerization, and nuclear translocation [1] [9] [10]. The compound features three critical moieties:

  • A pentafluorophenyl sulfonamide group occupying the pY+0 subpocket.
  • A hydrophobic cyclohexylbenzyl group engaging the pY-X region.
  • A salicylic acid group binding the pY+2/+3 sites [6] [9].

Table 2: Key Physicochemical and Pharmacological Properties of BP-1-102

PropertyValueMethod/Reference
Molecular Weight626.59 g/molCalculated [1]
CAS Number1334493-07-0Chemical registry [1]
Solubility≥33 mg/mL in DMSOIn vitro formulation [5]
STAT3 Binding Affinity (Kd)504 nMSurface plasmon resonance [1] [9]
STAT3 DNA-Binding IC₅₀6.8 µMElectrophoretic mobility shift assay [1] [10]
SpecificityNo inhibition of Shc, Src, JAK1/2, Erk1/2, or AktPhosphoprotein arrays [1] [9]

Downstream Effects:BP-1-102 suppresses transcription of STAT3 target genes, reducing expression of:

  • c-Myc and Cyclin D1 (cell cycle progression).
  • Bcl-xL and Survivin (apoptosis resistance).
  • VEGF (angiogenesis).
  • Krüppel-like factor 8 (KLF8; metastasis) [1] [8] [10].

Historical Development and Rationale for Targeting STAT3

STAT3 was historically classified as "undruggable" due to the challenges in disrupting protein-protein interactions involving its SH2 domain. Early peptidomimetic inhibitors (e.g., ISS 610) lacked oral bioavailability and cellular permeability. The first-generation small-molecule inhibitor S3I-201 (2006) demonstrated STAT3 disruption in vitro but had low potency (IC₅₀ > 100 μM) and negligible in vivo efficacy [3] [6] [10].

BP-1-102 emerged from structure-based optimization of S3I-201. Key modifications included:

  • Introducing a pentafluorophenyl sulfonamide to enhance hydrophobic interactions with the SH2 domain.
  • Incorporating a cyclohexylbenzyl group to improve cell permeability and target affinity.
  • Adding a salicylic acid moiety to engage additional subpockets [6] [9] [10].

This redesign yielded a 15-fold increase in potency over S3I-201. BP-1-102’s oral bioavailability and tumor tissue accumulation were validated in xenograft models, where micromolar concentrations in tumors inhibited growth of breast and lung carcinomas [1] [8]. The therapeutic rationale for BP-1-102 includes:

  • Oncogene Addiction: STAT3-dependent tumors (e.g., those with IL-6/JAK2 hyperactivity) exhibit heightened vulnerability.
  • TME Reprogramming: Reversal of STAT3-mediated immunosuppression.
  • Synergy Potential: Enhanced efficacy when combined with chemotherapy or immunotherapy [3] [7] [8].

Table 3: Preclinical Efficacy of BP-1-102 Across Cancer Models

Cancer TypeCell Line/ModelKey Effects (Concentration/Dose)Reference
Breast CancerMDA-MB-231↓ Viability (IC₅₀ = 6.8 μM); ↓ Migration/Invasion [2] [5]
T-ALLMOLT-4, CUTLL1↓ Proliferation (IC₅₀ = 10–15 μM); ↑ Apoptosis; G0/G1 arrest [8]
Multiple MyelomaOPM2, JJN3↓ pY705-STAT3; ↓ c-Myc/Mcl-1; ↑ Apoptosis (IC₅₀ = 4.5–9.5 μM) [10]
Osteosarcoma143B, HOS↓ Migration (IC₅₀ = 4.17 μM); ↓ Invasion (IC₅₀ = 4.4 μM) [2] [5]
Colon CancerHCT-116↓ Viability (IC₅₀ = 15.05 μM); ↓ STAT3/NF-κB crosstalk [2] [6]

Properties

CAS Number

1334493-07-0

Product Name

BP-1-102

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C29H27F5N2O6S

Molecular Weight

626.6 g/mol

InChI

InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40)

InChI Key

WNVSFFVDMUSXSX-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BP-1-102; BP1-102; BP 1-102; BP1102; BP-1102; BP 1102.

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.